molecular formula C13H18O3 B8288337 Methyl 3-tert-butyl-4-methoxybenzoate

Methyl 3-tert-butyl-4-methoxybenzoate

Cat. No.: B8288337
M. Wt: 222.28 g/mol
InChI Key: SSGFZFUEDGFPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-tert-butyl-4-methoxybenzoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 3-tert-butyl-4-methoxybenzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(12(14)16-5)6-7-11(10)15-4/h6-8H,1-5H3

InChI Key

SSGFZFUEDGFPJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation C11, Step 1: 3-tert-butyl-4-hydroxybenzoic acid (1.00 g, 5.15 mmol, 1 eq), dimethyl sulfate (1.07 mL, 11.3 mmol, 2.2 eq) and potassium carbonate (2.85 g, 20.6 mmol, 4 eq) were refluxed in methyl ethyl ketone (20 mL) for 3 hours. Worked up by adding H2O (20 mL) then stripped off the methyl ethyl ketone. The aqueous was extracted 3 times with diethyl ether (25 mL). The organic layers were combined, dried (sodium sulfate) and stripped to give methyl 3-tert-butyl-4-methoxybenzoate (1.12 g) of an amber oil Yield=97%. LCMS detects (M+H)+=223.23.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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